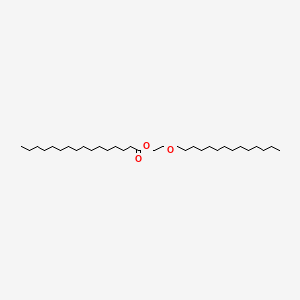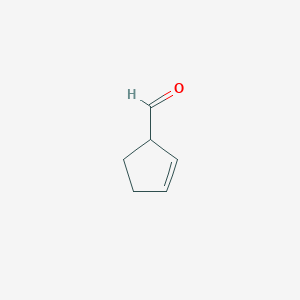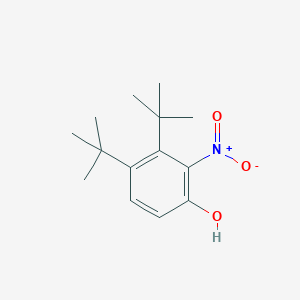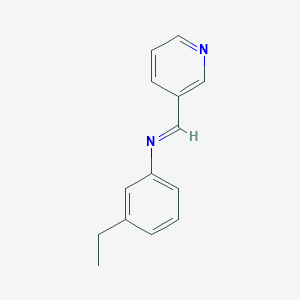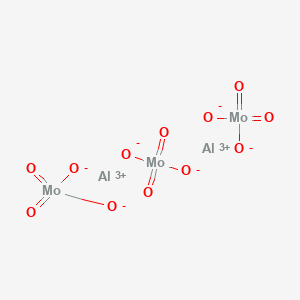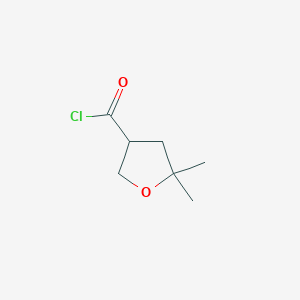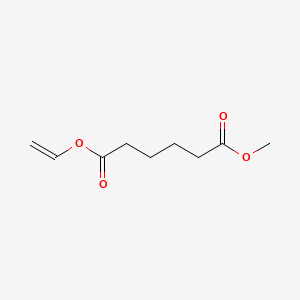
Adipic acid, methyl vinyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Adipic acid, methyl vinyl ester is an organic compound derived from adipic acid. It is a type of ester formed by the reaction of adipic acid with methanol and vinyl alcohol. This compound is known for its applications in various industrial processes, particularly in the production of polymers and resins.
準備方法
Synthetic Routes and Reaction Conditions
Adipic acid, methyl vinyl ester can be synthesized through the esterification of adipic acid with methanol and vinyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include heating the mixture to a temperature range of 60-80°C and maintaining it for several hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, this compound is produced through a similar esterification process but on a larger scale. The process involves the continuous feeding of adipic acid, methanol, and vinyl alcohol into a reactor, where they are mixed and heated in the presence of a catalyst. The resulting ester is then purified through distillation to remove any unreacted starting materials and by-products.
化学反応の分析
Types of Reactions
Adipic acid, methyl vinyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back into adipic acid and methanol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, resulting in the formation of a different ester.
Polymerization: this compound can undergo polymerization reactions to form polyesters and other polymeric materials.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.
Transesterification: Common reagents include methanol, ethanol, and other alcohols, with catalysts such as sodium methoxide or potassium carbonate.
Polymerization: Catalysts like titanium tetrachloride or tin(II) chloride are often used, along with elevated temperatures and controlled reaction times.
Major Products Formed
Hydrolysis: Adipic acid and methanol.
Transesterification: Various esters depending on the alcohol used.
Polymerization: Polyesters and other polymeric materials.
科学的研究の応用
Adipic acid, methyl vinyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of polyesters and other polymers.
Biology: Investigated for its potential use in biodegradable plastics and environmentally friendly materials.
Medicine: Explored for its potential in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of resins, coatings, and adhesives.
作用機序
The mechanism of action of adipic acid, methyl vinyl ester involves its ability to undergo polymerization and form long-chain polymeric structures. The ester groups in the compound can react with other monomers to form polyesters, which have various industrial and commercial applications. The molecular targets and pathways involved in these reactions include the esterification and polymerization pathways, which are catalyzed by specific catalysts and occur under controlled conditions.
類似化合物との比較
Adipic acid, methyl vinyl ester can be compared with other similar compounds, such as:
Adipic acid monomethyl ester: Similar in structure but lacks the vinyl group, resulting in different reactivity and applications.
Vinyl acetate: Another vinyl ester but derived from acetic acid, used primarily in the production of polyvinyl acetate and other polymers.
Methyl methacrylate: A methyl ester with a vinyl group, used in the production of polymethyl methacrylate (PMMA) and other acrylic polymers.
Uniqueness
This compound is unique due to its combination of adipic acid and vinyl groups, which allows it to participate in a variety of chemical reactions and form diverse polymeric materials. This versatility makes it valuable in multiple scientific and industrial applications.
特性
CAS番号 |
2969-87-1 |
|---|---|
分子式 |
C9H14O4 |
分子量 |
186.20 g/mol |
IUPAC名 |
6-O-ethenyl 1-O-methyl hexanedioate |
InChI |
InChI=1S/C9H14O4/c1-3-13-9(11)7-5-4-6-8(10)12-2/h3H,1,4-7H2,2H3 |
InChIキー |
ABUZDQCQXDZFRG-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CCCCC(=O)OC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


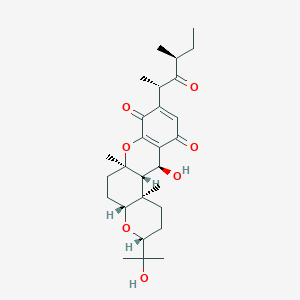
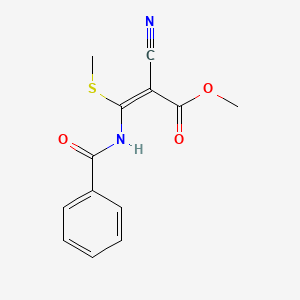
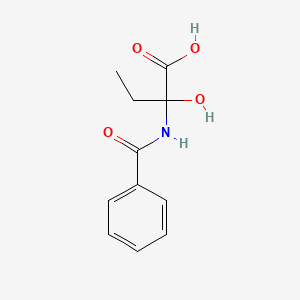
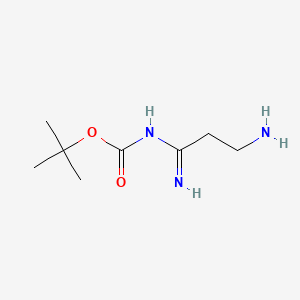
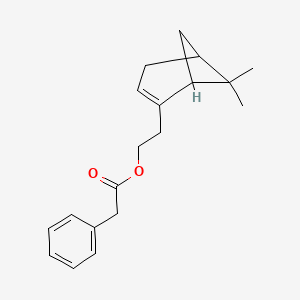
![9H-Pyrido[3,4-b]indole-1-carboxamide](/img/structure/B13833492.png)
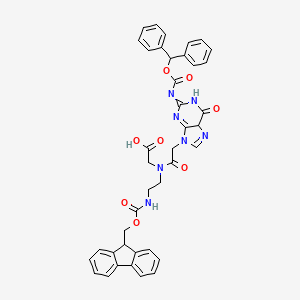
![(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13833499.png)
